[(2R,3S,4S,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
[(2R,3S,4S,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a phenylpropanoid glycoside compound that has been isolated from various plant species, including Verbascum phlomoides and Verbascum densiflorum . It is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes a caffeic acid moiety linked to a sugar ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orobanchoside involves the extraction and isolation from plant sources. The process typically includes the following steps:
Extraction: Plant material is extracted using solvents such as ethanol or methanol.
Isolation: The extract is subjected to chromatographic techniques to isolate orobanchoside.
Purification: Further purification is achieved through recrystallization or other methods.
Industrial Production Methods: Industrial production of orobanchoside is not well-documented, but it generally follows similar extraction and purification techniques used in laboratory settings. Large-scale production would require optimization of extraction and isolation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: [(2R,3S,4S,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: Basic hydrolysis of orobanchoside produces caffeic acid and a glycoside.
Acetylation: Acetylation of the glycoside part of orobanchoside can be achieved using acetic anhydride.
Common Reagents and Conditions:
Hydrolysis: 5% sulfuric acid is commonly used for hydrolysis reactions.
Acetylation: Acetic anhydride is used for acetylation reactions.
Major Products Formed:
Hydrolysis: Caffeic acid and glycoside.
Acetylation: Nonaacetate derivative of the glycoside.
Scientific Research Applications
Mechanism of Action
[(2R,3S,4S,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is similar to other phenylpropanoid glycosides such as verbascoside and echinacoside. it is unique in its specific structure and biological activities:
Comparison with Similar Compounds
- Verbascoside
- Echinacoside
- Acteoside
- Forsythoside
[(2R,3S,4S,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate stands out due to its specific combination of caffeic acid and glycoside moieties, contributing to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C29H36O16 |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c1-12-22(37)23(38)24(39)28(42-12)45-27-25(40)26(44-21(36)7-3-13-2-5-15(31)17(33)8-13)20(10-30)43-29(27)41-11-19(35)14-4-6-16(32)18(34)9-14/h2-9,12,19-20,22-35,37-40H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25-,26+,27+,28-,29+/m0/s1 |
InChI Key |
PZTVNHKDWVHORF-FMEUUFJCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC(C3=CC(=C(C=C3)O)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC[C@H](C3=CC(=C(C=C3)O)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC(C3=CC(=C(C=C3)O)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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